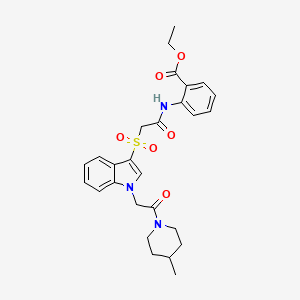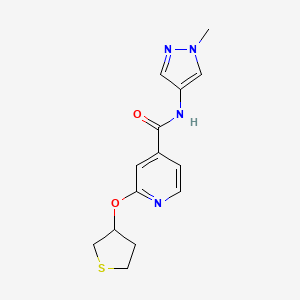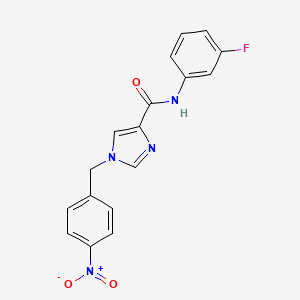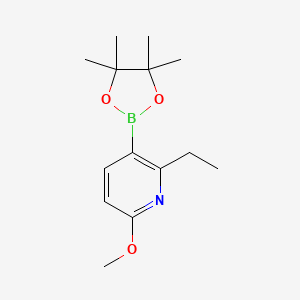
6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is a versatile chemical compound with immense potential in scientific research. It is used as an active pharmaceutical intermediate and also in the design, structure-activity relationship, and characterization of the development candidate nvp-hsp990 .
Synthesis Analysis
Pinacol boronic esters, such as 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is intricate, allowing for diverse applications in various fields. The IUPAC name is 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .Chemical Reactions Analysis
Pinacol boronic esters are widely used in the Suzuki–Miyaura coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .Physical And Chemical Properties Analysis
6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is insoluble in water . It appears as white crystals or powder or crystalline powder or chunks .科学的研究の応用
Microwave-Assisted Synthesis
The use of boronic acid pinacol esters, similar to 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester, has been highlighted in the rapid and efficient synthesis of various substituted compounds through microwave-assisted methods. For instance, Dimauro and Kennedy (2007) demonstrated the utility of a 2-aminopyridine-5-boronic acid pinacol ester in a one-pot cyclization/Suzuki coupling approach, emphasizing its role as a robust and versatile building block for creating diverse compound libraries. The process benefits from the boronate functional group's tolerance to Lewis acid-catalyzed cyclizations, allowing clean subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).
Analytical Challenges and Strategies
Pinacolboronate esters present unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, complicating their purity assessment. Zhong et al. (2012) detailed strategies for stabilizing and analyzing highly reactive pinacolboronate esters, like 2-aminopyrimidine-5-pinacolboronate ester, underlining the necessity of unconventional approaches to overcome these challenges for purity analysis (Zhong et al., 2012).
Metal- and Additive-Free Borylation
The photoinduced borylation of haloarenes to boronic acids and esters represents a simple, metal- and additive-free method that circumvents the need for expensive and toxic metal catalysts or ligands. This technique, as described by Mfuh et al. (2017), showcases a direct conversion process that produces easy-to-remove by-products, highlighting an environmentally friendly approach to synthesizing boronic acids and esters (Mfuh et al., 2017).
Polymerization and Material Science Applications
Boronic acid pinacol esters play a crucial role in the field of polymer science. Cambre et al. (2007) introduced a facile route to well-defined boronic acid (co)polymers starting from stable and easily manipulated boronic ester monomers. Their work demonstrated the ability to produce polymers with specific molecular weights and properties, leading to applications in creating amphiphilic block copolymers that form micelles in aqueous media (Cambre et al., 2007).
Safety and Hazards
将来の方向性
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Therefore, the future directions of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester could be in the development of new protocols for the functionalizing deboronation of alkyl boronic esters .
作用機序
Target of Action
Boronic esters, including pinacol boronic esters, are generally used as reagents in organic synthesis . They are particularly valuable in Suzuki–Miyaura cross-coupling reactions , which are widely used for forming carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize these esters . This process is crucial in the formation of new bonds in organic synthesis .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . The boronic ester donates a group to the palladium catalyst in the transmetalation step .
Result of Action
The result of the action of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound can thus contribute to the synthesis of a broad array of diverse molecules .
Action Environment
The action, efficacy, and stability of 6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound can remain stable and effective under a variety of conditions.
特性
IUPAC Name |
2-ethyl-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-7-11-10(8-9-12(16-11)17-6)15-18-13(2,3)14(4,5)19-15/h8-9H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYQCWNQXKMIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-ethylpyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2990515.png)


![N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2990522.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)
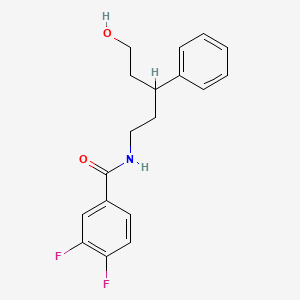


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

